3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)
Description
3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a synthetic disulfide compound characterized by a central disulfide bond (-S-S-) linking two 4-amino-N-ethylbenzenesulfonamide moieties. Its structure confers stability and reactivity, enabling participation in redox reactions and interactions with biological targets .
Properties
Molecular Formula |
C16H22N4O4S4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3 |
InChI Key |
WRDOMYPXGSDAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonating Agents
The synthesis begins with the preparation of 4-amino-N-ethylbenzenesulfonamide, a precursor formed by reacting 4-amino-N-ethylaniline with a sulfonating agent. Patent US20030236437A1 details a method using N,N-dimethylformamide (DMF) as a catalyst and toluene as a solvent. Key steps include:
-
Sulfonation : 4-Amino-N-ethylaniline reacts with methanesulfonyl chloride (1.5–4.0 equivalents) at 120–160°C for 3–7 hours.
-
Catalysis : DMF (0.001–0.05 equivalents) accelerates sulfonamide bond formation while minimizing bis-sulfonated byproducts.
This method achieves yields >80% under optimized conditions but requires precise temperature control to avoid decomposition.
Disulfide Bridge Formation
The disulfide linkage is introduced via oxidative coupling of thiol intermediates or sulfur insertion. Recent advances highlight two approaches:
-
Oxidative Coupling : Treating 4-amino-N-ethylbenzenesulfonamide with I₂ or H₂O₂ in acidic media oxidizes thiol groups (-SH) to disulfides (-S-S-).
-
Sulfur Dioxide Insertion : Using K₂S₂O₅ under copper catalysis enables direct S-S bond formation between sulfonamide units.
A comparative analysis of these methods is shown below:
| Method | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| I₂ Oxidation | EtOH, HCl, 25°C, 12h | 65–70 | Sulfonic acids |
| H₂O₂ Oxidation | H₂O, FeCl₃, 60°C, 6h | 72–75 | Over-oxidized S=O |
| K₂S₂O₅/Cu Catalysis | DES solvent, 80°C, 8h | 85–90 | Minimal |
The copper-catalyzed method using deep eutectic solvents (DES) emerges as superior due to higher yields and greener solvents.
Mechanochemical Synthesis
Solid-State Coupling
A solvent-free approach reported by Mkrtchyan and Iaroshenko involves ball-milling 4-amino-N-ethylbenzenesulfonamide with K₂S₂O₅ and a palladium catalyst . Key advantages include:
This method avoids toxic solvents and simplifies purification, though catalyst cost remains a limitation.
Multi-Step Synthesis via Intermediate Functionalization
Nitro Reduction Pathway
Patent US7772411B2 outlines a route involving nitro-group reduction:
-
Sulfonation : React 4-nitrobenzenesulfonyl chloride with N-ethylaniline to form 4-nitro-N-ethylbenzenesulfonamide.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro (-NO₂) to amino (-NH₂) groups.
-
Disulfide Formation : Oxidative coupling with Na₂S₂O₅ yields the final product.
This method ensures high purity but involves multiple steps and hazardous reagents.
Green Chemistry Approaches
DABSO-Mediated Synthesis
The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) enables efficient S-S bond formation under mild conditions. In a one-pot reaction:
-
Sulfonylation : Aryldiazonium tetrafluoroborate reacts with DABSO to form a sulfonyl radical.
-
Coupling : Radical intermediates combine to form the disulfide bridge.
This method achieves 75–85% yield at room temperature, offering a sustainable alternative to traditional protocols.
Challenges and Optimization Strategies
Byproduct Mitigation
Common byproducts include over-sulfonated derivatives and sulfonic acids . Strategies to suppress these include:
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Blocks : The compound is used as a building block in the synthesis of more complex molecules. Its unique disulfide linkage allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
- Enzyme Inhibition : Research indicates that 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) may act as an enzyme inhibitor. It has been studied for its potential to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. For instance, derivatives of this compound have shown promising results against CA IX, with reported IC50 values indicating strong inhibitory activity .
Medicine
- Antibacterial and Antifungal Properties : The compound has been investigated for its antibacterial and antifungal effects, making it a candidate for therapeutic applications. Studies have demonstrated its effectiveness against specific bacterial strains, contributing to the development of new antimicrobial agents .
Industry
- Material Development : In industrial applications, 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is utilized in the formulation of new materials with specific properties, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various material science applications .
Case Study 1: Inhibition of Carbonic Anhydrases
A study conducted by Nemr et al. highlighted the effectiveness of benzenesulfonamide derivatives in inhibiting carbonic anhydrases. The research focused on their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines while exhibiting selectivity towards specific CA isoforms .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 10.93 | CA IX |
| Compound B | 1.55 | CA II |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of various sulfonamide derivatives, including 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide). The findings indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for therapeutic use in treating infections .
Mechanism of Action
The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Disulfide Compounds
Structural Analogues
5-Chloro-2-(4-chlorophenyl)isothiazol-3(2H)-one (5a)
- Structure : Derived from 3,3'-disulfanediylbis(N-(4-chlorophenyl)propanamide), this compound features a disulfide bridge between chlorophenyl-propanamide groups.
- Key Differences : Replaces sulfonamide with isothiazolone rings and chlorine substituents.
- Applications : Exhibits potent bactericidal activity against antibiotic-resistant strains, suggesting superior antimicrobial efficacy compared to sulfonamide-based disulfides .
3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) Monohydrate
- Structure : Disulfide-linked triazole rings with elongated S–S bond lengths (1.945–2.039 Å) and enlarged bond angles (~125–127°).
- Key Differences : Triazole rings introduce nitrogen-rich heterocycles, enhancing metal-binding capacity. Structural deviations in bond geometry may influence stability and reactivity .
Captopril Disulfide (USP Reference Standard)
- Structure: 3,3'-Disulfanediylbis(2-methylpropanoyl)di-l-proline, a cyclic disulfide used in hypertension drugs.
- Key Differences: Proline and methylpropanoyl groups confer conformational rigidity, optimizing angiotensin-converting enzyme (ACE) inhibition. Pharmacopeial recognition underscores its therapeutic importance .
Functional Analogues
Cystine and Derivatives
- Structure: 3,3’-Disulfanediylbis[(2R)-2-aminopropanoic acid], a natural amino acid.
- Applications : Used in supplements, cosmetics, and pharmaceuticals for antioxidant properties. Unlike synthetic disulfides, cystine derivatives are biocompatible but less tunable for targeted drug design .
N,N'-Dimethyl-3,3'-dithiodipropionamide
- Structure : Disulfide with methylpropionamide termini.
- Properties: Melting point 111–112°C, soluble in DMSO and methanol. Hydrophobic methyl groups enhance membrane permeability, advantageous for drug delivery .
BPdiS Linker (Benzophenone Disulfide)
- Structure : 3,3'-Disulfanediylbis(N-(4-benzoylbenzyl)propanamide).
- Applications: Used in polymer networks for surface anchoring via self-assembled monolayers (SAMs). Benzophenone enables UV-induced crosslinking, a feature absent in sulfonamide-based disulfides .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₀N₄O₄S₄ | 444.56 | Not reported | Likely polar solvents | Antimicrobial R&D |
| 5-Chloro-2-(4-chlorophenyl)isothiazol-3(2H)-one | C₉H₅Cl₂NOS | 245.95 | Not reported | Chloroform | Antibacterial agents |
| N,N'-Dimethyl-3,3'-dithiodipropionamide | C₈H₁₆N₂O₂S₂ | 236.35 | 111–112 | DMSO, Methanol | Drug delivery systems |
| Cystine | C₆H₁₂N₂O₄S₂ | 240.30 | 260–261 (decomposes) | Water (insoluble) | Nutraceuticals, cosmetics |
Biological Activity
3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes. This article explores its synthesis, biological mechanisms, and relevant case studies, emphasizing its interactions with carbonic anhydrases (CAs) and other biological targets.
The molecular formula of 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is , and it has a molecular weight of approximately 402.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) |
The primary mechanism through which 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). CAs are essential enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in physiological processes including respiration and acid-base balance.
Research indicates that compounds with sulfonamide groups can effectively bind to the active sites of CAs, inhibiting their activity. For instance, studies have shown that 4-amino-substituted benzenesulfonamides exhibit significant binding affinity towards various CA isozymes (CA I, II, VI, etc.) .
Inhibition Studies
In vitro studies have demonstrated that derivatives of sulfonamides significantly inhibit CA activity. For example:
- Binding Affinity : A series of 4-substituted diazobenzenesulfonamides were synthesized and tested for their binding affinities towards CA I and II. The most potent inhibitors showed nanomolar affinities, indicating strong interactions with these enzymes .
- Selectivity : Some derivatives displayed selectivity for specific isoforms of CAs, which is crucial for developing targeted therapies with reduced side effects .
Antitumor Activity
In a study examining the antitumor potential of various sulfonamide derivatives, 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) was evaluated against mouse lymphoid leukemia models. While initial results indicated low efficacy in vivo, further modifications to the compound's structure may enhance its biological activity against cancer cells .
Carbonic Anhydrase Inhibition
A focused study on the inhibition of carbonic anhydrases revealed that compounds similar to 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) could effectively inhibit CA activity. The binding modes were elucidated through X-ray crystallography and molecular docking studies, showing how these compounds stabilize key interactions within the enzyme's active site .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
